4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-19(22-20-21-17-8-4-5-9-18(17)25-20)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJQBZVUNCUXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of o-aminothiophenol with chloroacetic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to minimize waste and maximize yield, often employing catalysts and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.
Biology: In biological research, 4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential therapeutic applications include its use as an active pharmaceutical ingredient (API) in the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for treating various diseases.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Scaffold Modifications
- Tetrahydrobenzothiazole vs. Benzothiazole : The saturated tetrahydrobenzothiazole ring in the target compound reduces aromaticity compared to fully unsaturated benzothiazoles (e.g., in ). This saturation may enhance conformational flexibility and influence binding to biological targets like ATP-binding pockets .
- Substituents on Benzamide: Phenoxy Group: The phenoxy substituent in the target compound contrasts with electron-withdrawing groups (e.g., nitro, chloro) in analogs such as 4-chloro-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide () and 3-methyl-4-nitro derivatives (). These substitutions significantly alter electronic properties (e.g., Hammett σ values) and solubility.
Ring Functionalization
- Oxo and Dimethyl Groups : Derivatives like N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide () introduce steric hindrance and hydrogen-bonding capacity, which may enhance selectivity for enzymes like cyclooxygenase-2 (COX-2) .
Physicochemical Properties
*logP estimated using fragment-based methods.
Biological Activity
The compound 4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, as well as its mechanisms of action.
- Chemical Name : this compound
- Molecular Formula : C20H18N2O2S
- Molecular Weight : 350.43 g/mol
- CAS Number : 524677-23-4
Anticancer Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer activities. In a study evaluating various benzothiazole compounds, it was found that certain derivatives effectively inhibited the proliferation of human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The assessment was performed using the MTT assay, which measures cell viability based on metabolic activity.
Key Findings:
- Inhibition of Cell Proliferation : The compound showed a dose-dependent inhibition of cell growth in A431 and A549 cell lines.
- Mechanism of Action : Flow cytometry analysis indicated that the compound induced apoptosis and arrested the cell cycle at the G0/G1 phase.
- Cytokine Regulation : The compound significantly reduced levels of inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages, suggesting an anti-inflammatory effect alongside its anticancer properties .
Anti-inflammatory Activity
The anti-inflammatory effects of benzothiazole derivatives have been attributed to their ability to modulate inflammatory pathways. The aforementioned study highlighted that the compound effectively decreased the expression of pro-inflammatory cytokines in macrophage models.
Mechanistic Insights:
- Western Blot Analysis : This technique confirmed that the compound inhibited key signaling pathways involved in inflammation and cancer progression, specifically the AKT and ERK pathways .
Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A431 | Varies | Induces apoptosis; cell cycle arrest |
| Anticancer | A549 | Varies | Inhibits proliferation; reduces migration |
| Anti-inflammatory | RAW264.7 | Varies | Decreases IL-6 and TNF-α levels |
Study 1: Synthesis and Evaluation
A recent study synthesized a series of benzothiazole derivatives, including this compound. The biological evaluation showed promising results in both anticancer and anti-inflammatory assays. The compound's ability to inhibit cancer cell proliferation while simultaneously reducing inflammatory cytokine production positions it as a potential dual-action therapeutic agent .
Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship (SAR) revealed that modifications on the benzothiazole core could enhance biological activity. Specific substitutions at various positions on the benzothiazole ring were correlated with increased potency against cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for 4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide?
- Methodology : The compound can be synthesized via reflux reactions using substituted benzaldehydes or benzamides. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde derivatives in ethanol and glacial acetic acid for 4 hours under reduced pressure yields solid intermediates, which are filtered and purified . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition, may also be employed to introduce functional groups like triazoles or thiazoles, enhancing structural diversity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Standard characterization includes:
- IR spectroscopy to identify carbonyl (C=O) and benzothiazole ring vibrations.
- <sup>1</sup>H/ <sup>13</sup>C NMR to confirm aromatic proton environments and substituent positions.
- ESI-MS for molecular weight validation and fragmentation pattern analysis .
Comparative analysis with computational data (e.g., Gaussian-based simulations) ensures structural accuracy .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodology : Similar benzamide derivatives target bacterial enzymes like acyl carrier protein synthase (AcpS-PPTase), disrupting lipid biosynthesis and proliferation . In vitro assays (e.g., MIC determination against S. aureus or E. coli) and molecular docking studies (using AutoDock Vina) are used to validate enzyme inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response profiling : Compare IC50 values across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Target validation : Employ CRISPR-Cas9 knockdown or overexpression models to confirm enzyme specificity .
- Meta-analysis : Cross-reference data from PubChem, synthetic analogs (e.g., trifluoromethyl-substituted derivatives), and computational toxicity predictions (e.g., ADMETlab) .
Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced potency?
- Methodology :
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) at the phenoxy ring to improve membrane permeability .
- Scaffold hopping : Replace the tetrahydrobenzothiazole moiety with thieno[2,3-d]pyrimidine to evaluate effects on binding affinity .
- Free-energy perturbation (FEP) simulations : Quantify binding energy changes upon structural modifications using Schrödinger Suite .
Q. How should researchers design experiments to assess the compound’s anti-inflammatory potential?
- Methodology :
- In vitro models : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .
- Kinase profiling : Screen against COX-2 or NF-κB pathways using fluorescence polarization assays .
- In vivo validation : Administer the compound (10–50 mg/kg) in murine carrageenan-induced paw edema models, with indomethacin as a positive control .
Q. What computational tools predict the compound’s reactivity in novel reaction systems?
- Methodology :
- COMSOL Multiphysics : Simulate reaction kinetics (e.g., Arrhenius parameters) for scale-up processes .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- AI-driven platforms : Train neural networks on synthetic data (e.g., reaction yields from and ) to optimize solvent/catalyst combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
